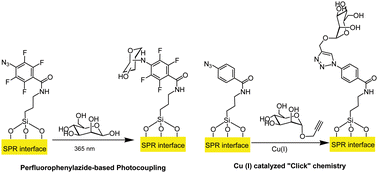Comparison of photo- and Cu(i)-catalyzed “click” chemistries for the formation of carbohydrate SPR interfaces
Analyst Pub Date: 2012-11-13 DOI: 10.1039/C2AN36272D
Abstract
Understanding interactions of glycans with

Recommended Literature
- [1] Rationally synthesized five-fold twinned core–shell Pt3Ni@Rh nanopentagons, nanostars and nanopaddlewheels for selective reduction of a phenyl ring of phthalimide†
- [2] Large ferroelectric polarization in the new double perovskite NaLaMnWO6 induced by non-polar instabilities
- [3] The influence of the localised charge of C- and N-termini on peptide self-assembly†
- [4] Metabolism and pharmacological activities of the natural health-benefiting compound diosmin
- [5] Design and mechanism of core–shell TiO2 nanoparticles as a high-performance photothermal agent†
- [6] Enhancing drug delivery with supramolecular amphiphilic macrocycle nanoparticles: selective targeting of CDK4/6 inhibitor palbociclib to melanoma†
- [7] A new approach for sustained and efficient H2 photoproduction by Chlamydomonas reinhardtii†
- [8] Inside front cover
- [9] Nanocrystalline SnS2 coated onto reduced graphene oxide: demonstrating the feasibility of a non-graphitic anode with sulfide chemistry for potassium-ion batteries†
- [10] Photocatalytic performance and mechanism insights of a S-scheme g-C3N4/Bi2MoO6 heterostructure in phenol degradation and hydrogen evolution reactions under visible light†










